

Commercial Availability and Technical Profile of 2-Bromo-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylphenyl
isothiocyanate

Cat. No.: B091095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for **2-Bromo-4-methylphenyl isothiocyanate** (CAS No. 19241-39-5). While specific experimental protocols and documented biological pathways for this particular molecule are not readily available in published literature, this document outlines general methodologies for the synthesis and analysis of related aryl isothiocyanates that can be adapted by researchers.

Core Compound Data

2-Bromo-4-methylphenyl isothiocyanate is an aromatic isothiocyanate containing a bromine atom and a methyl group on the phenyl ring. Its chemical structure makes it a valuable building block in organic synthesis, particularly for the preparation of thiourea derivatives and heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Property	Value
CAS Number	19241-39-5
Molecular Formula	C ₈ H ₆ BrNS
Molecular Weight	228.11 g/mol
IUPAC Name	2-bromo-1-isothiocyanato-4-methylbenzene
Synonyms	Isothiocyanic acid, 2-bromo-4-methylphenyl ester; 2-Bromo-p-tolyl isothiocyanate

Commercial Suppliers and Availability

2-Bromo-4-methylphenyl isothiocyanate is available from several chemical suppliers, primarily catering to the research and development market. The purity levels and quantities offered may vary. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

Supplier	Purity	Notes
Apollo Scientific	-	Listed as a research chemical. [1]
Brunschwig Chemie	95%, 98%	Available in different purity grades.
Vihasibio Sciences	-	Listed in the product catalog of this Indian fine chemical manufacturer. [2]
Fisher Scientific	-	A safety data sheet is available, indicating it can be sourced. [3]
Seed Chem	-	Offered in 1g quantities. [4]

Note: This is not an exhaustive list, and availability may change. It is recommended to contact suppliers directly for current stock and pricing information.

General Experimental Protocols

While specific, validated protocols for the synthesis and purification of **2-Bromo-4-methylphenyl isothiocyanate** are not detailed in readily available literature, general methods for the preparation of aryl isothiocyanates are well-established. These can serve as a starting point for the development of a specific synthetic procedure.

General Synthesis of Aryl Isothiocyanates from Primary Amines

A common and versatile method for synthesizing aryl isothiocyanates involves the reaction of a primary arylamine with carbon disulfide to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.

Starting Material: 2-Bromo-4-methylaniline

Reaction Steps:

- Formation of Dithiocarbamate Salt: The primary amine (2-Bromo-4-methylaniline) is reacted with carbon disulfide in the presence of a base (e.g., triethylamine, potassium carbonate) and a suitable solvent.^{[5][6]}
- Desulfurization: The resulting dithiocarbamate salt is treated with a desulfurylating agent, such as tosyl chloride or cyanuric chloride, to facilitate the elimination of a sulfur atom and formation of the isothiocyanate group.^{[5][6]}

A one-pot procedure for this conversion under aqueous conditions has been described, which may be advantageous for certain substrates.^[6] Another potential synthetic route involves the use of thiophosgene, though this reagent is highly toxic and its use is generally avoided.^[7]

General Analytical and Quality Control Methods for Isothiocyanates

The purity and identity of **2-Bromo-4-methylphenyl isothiocyanate** can be assessed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for determining the purity of isothiocyanates.[\[8\]](#)[\[9\]](#) The choice of column, mobile phase, and detector wavelength would need to be optimized for this specific compound.
- Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity assessment and identification, particularly for volatile compounds.[\[9\]](#) Care must be taken as some isothiocyanates can be thermally labile.[\[9\]](#)
- Spectroscopy:
 - Infrared (IR) Spectroscopy: The characteristic strong and broad absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm^{-1} .
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the structure of the aromatic ring and the presence of the methyl and bromo substituents in their expected positions.
 - Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[\[10\]](#)

Potential Applications in Research and Drug Development

Iothiocyanates are a class of compounds with diverse biological activities and significant utility in pharmaceutical synthesis.[\[11\]](#)[\[12\]](#) The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles such as amines and thiols, making it a valuable functional group for forming covalent bonds with biological macromolecules or for synthesizing various heterocyclic scaffolds.[\[13\]](#)

While no specific biological activities or signaling pathway interactions have been documented for **2-Bromo-4-methylphenyl isothiocyanate**, its structural features suggest potential areas of investigation:

- **Synthesis of Novel Thioureas:** It can be readily reacted with primary or secondary amines to generate a library of substituted thioureas. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
- **Covalent Inhibitors:** The reactivity of the isothiocyanate group makes it a potential warhead for the design of covalent inhibitors that target specific amino acid residues (e.g., cysteine, lysine) in proteins.
- **Biochemical Probes:** It could be used as a capping or labeling agent in protein chemistry to study protein structure and function.[\[14\]](#)

Visualized Workflows

General Synthesis of Aryl Isothiocyanates

General Synthesis of Aryl Isothiocyanates

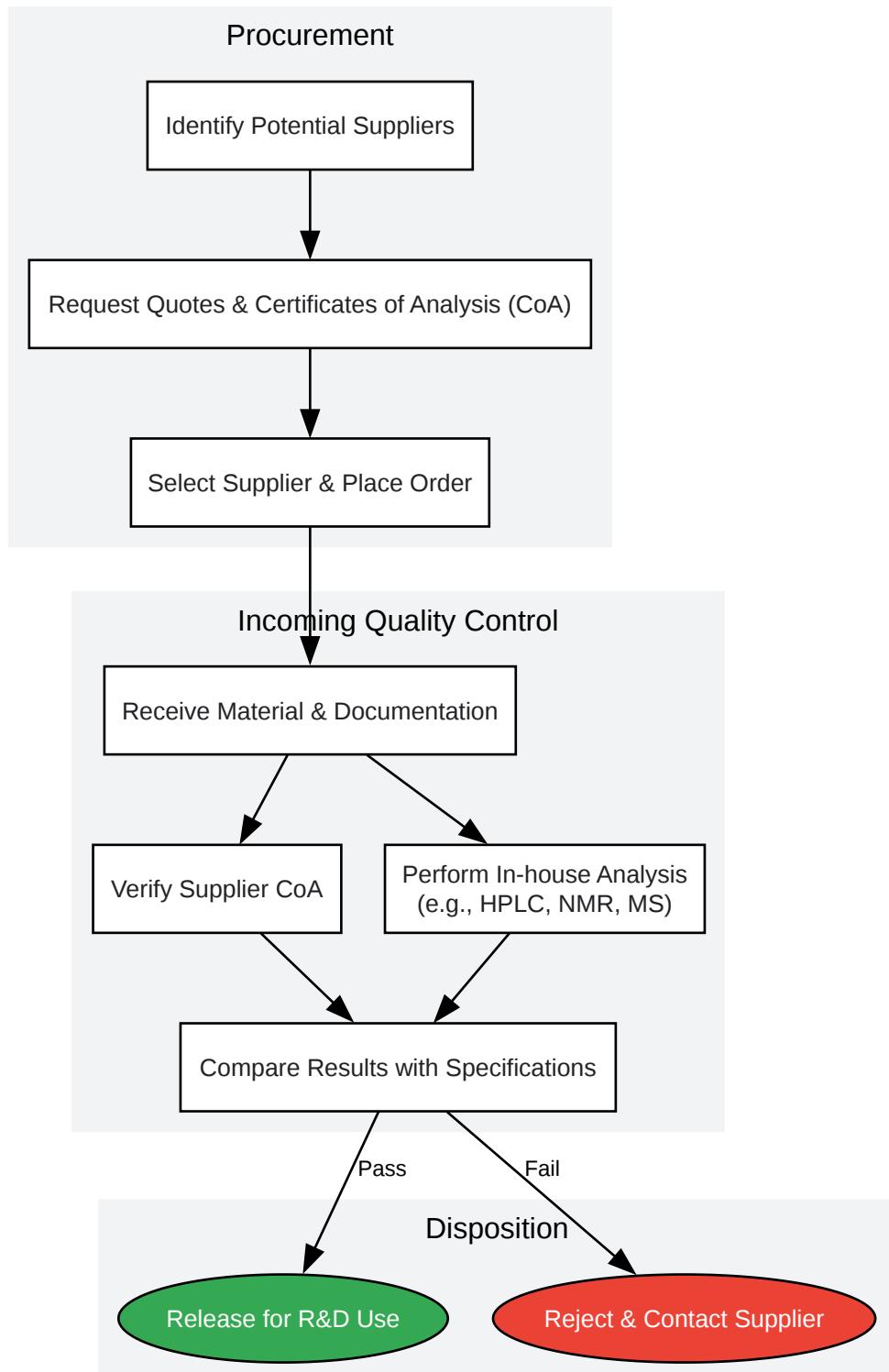
Step 1: Dithiocarbamate Salt Formation

Aryl Amine
(e.g., 2-Bromo-4-methylaniline)

Carbon Disulfide (CS₂)

Base
(e.g., Triethylamine)

Dithiocarbamate Salt Intermediate


Step 2: Desulfurization

Desulfurylating Agent
(e.g., Tosyl Chloride)

Aryl Isothiocyanate
(2-Bromo-4-methylphenyl isothiocyanate)

Reaction

Sourcing and Quality Control Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19241-39-5 Cas No. | 2-Bromo-4-methylphenyl isothiocyanate | Apollo [store.apolloscientific.co.uk]
- 2. scribd.com [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-4-methylphenyl isothiocyanate-景明化工股份有限公司 [echochemical.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Bromo-4-methylphenyl isothiocyanate [webbook.nist.gov]
- 11. nbanno.com [nbanno.com]
- 12. nbanno.com [nbanno.com]
- 13. nbanno.com [nbanno.com]
- 14. nbanno.com [nbanno.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 2-Bromo-4-methylphenyl isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091095#commercial-availability-and-suppliers-of-2-bromo-4-methylphenyl-isothiocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com